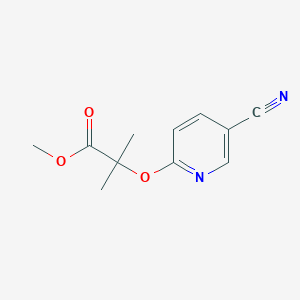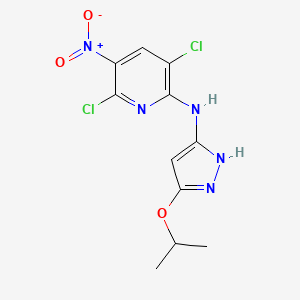
3,6-dichloro-N-(5-isopropoxy-1H-pyrazol-3-yl)-5-nitropyridine-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-dichloro-N-(5-isopropoxy-1H-pyrazol-3-yl)-5-nitropyridine-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with chlorine, nitro, and amine groups, as well as a pyrazole ring with an isopropoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-N-(5-isopropoxy-1H-pyrazol-3-yl)-5-nitropyridine-2-amine typically involves multi-step organic reactions The pyrazole ring is synthesized separately and then coupled with the pyridine derivative using nucleophilic substitution reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Strict control of reaction conditions, such as temperature, pressure, and pH, is essential to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3,6-dichloro-N-(5-isopropoxy-1H-pyrazol-3-yl)-5-nitropyridine-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of chlorine atoms can result in various substituted pyridine derivatives.
Scientific Research Applications
3,6-dichloro-N-(5-isopropoxy-1H-pyrazol-3-yl)-5-nitropyridine-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3,6-dichloro-N-(5-isopropoxy-1H-pyrazol-3-yl)-5-nitropyridine-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3,6-dichloro-5-nitropyridin-2-amine
- 5-isopropoxy-1H-pyrazol-3-amine
- 3,6-dichloro-N-(1H-pyrazol-3-yl)-5-nitropyridin-2-amine
Uniqueness
3,6-dichloro-N-(5-isopropoxy-1H-pyrazol-3-yl)-5-nitropyridine-2-amine is unique due to the presence of both chlorine and nitro groups on the pyridine ring, as well as the isopropoxy group on the pyrazole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C11H11Cl2N5O3 |
|---|---|
Molecular Weight |
332.14 g/mol |
IUPAC Name |
3,6-dichloro-5-nitro-N-(3-propan-2-yloxy-1H-pyrazol-5-yl)pyridin-2-amine |
InChI |
InChI=1S/C11H11Cl2N5O3/c1-5(2)21-9-4-8(16-17-9)14-11-6(12)3-7(18(19)20)10(13)15-11/h3-5H,1-2H3,(H2,14,15,16,17) |
InChI Key |
UVGGVAYRSLZJAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NNC(=C1)NC2=C(C=C(C(=N2)Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(alpha-Methyl)-2,6-dimethylbenzyl]imidazole](/img/structure/B8368525.png)
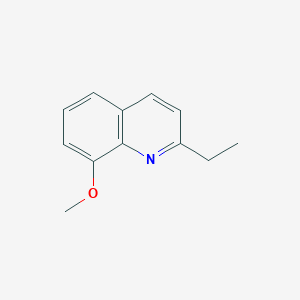
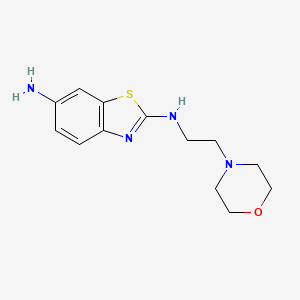
![tert-butyl 2-oxohexahydropyrrolo[3,4-d]imidazole-5(1H)-carboxylate](/img/structure/B8368552.png)
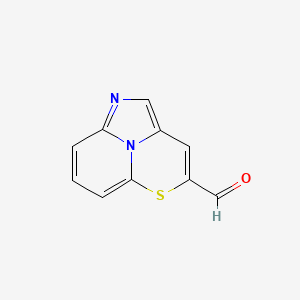
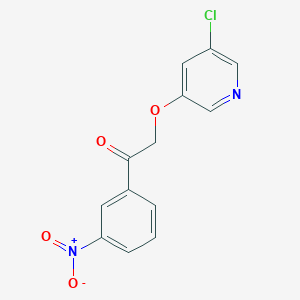
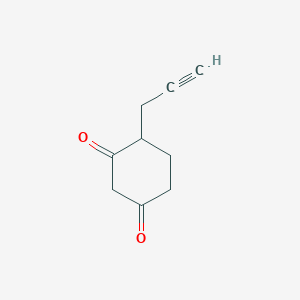

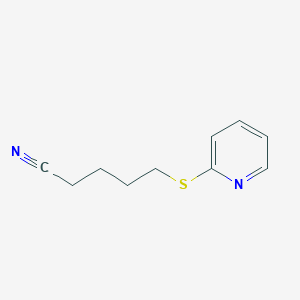
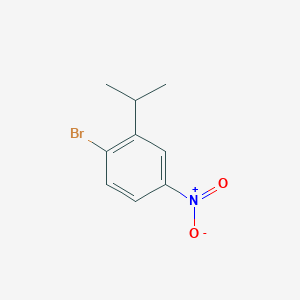
![2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethanol](/img/structure/B8368591.png)
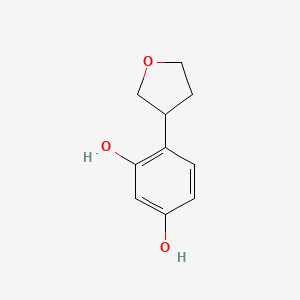
![1-(4-Aminopyridin-3-yl)-3-(benzo[d]thiazol-6-yl)imidazolidin-2-one hydrochloride](/img/structure/B8368603.png)
